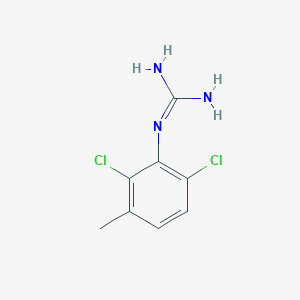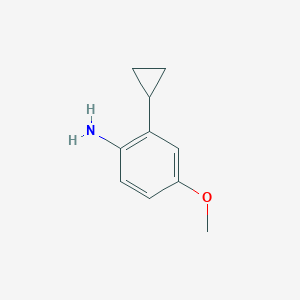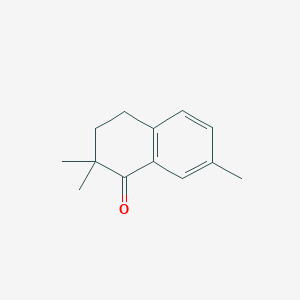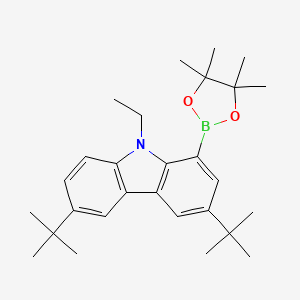
O-(2-iodobenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-iodobenzyl)hydroxylamine is an organic compound that features a hydroxylamine group attached to a benzyl group substituted with an iodine atom at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-iodobenzyl)hydroxylamine typically involves the reaction of 2-iodobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-iodobenzyl)hydroxylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions, such as those catalyzed by transition metals, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield O-(2-azidobenzyl)hydroxylamine, while oxidation with hydrogen peroxide could produce O-(2-iodobenzyl)nitrosoamine.
Wissenschaftliche Forschungsanwendungen
O-(2-iodobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which O-(2-iodobenzyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the iodine atom can undergo electrophilic substitution. These properties make it a versatile reagent in organic synthesis and biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-benzylhydroxylamine: Lacks the iodine substitution, making it less reactive in certain types of reactions.
O-(2-bromobenzyl)hydroxylamine: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
O-(2-chlorobenzyl)hydroxylamine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine-substituted compound.
Uniqueness
O-(2-iodobenzyl)hydroxylamine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring radiolabeling for imaging studies.
Eigenschaften
Molekularformel |
C7H8INO |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
O-[(2-iodophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8INO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |
InChI-Schlüssel |
WHDWMOWZTKOQRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CON)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)




